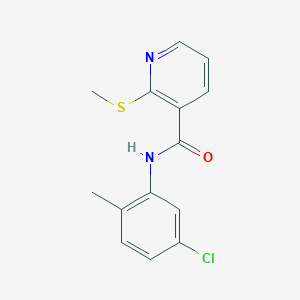

N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C14H13ClN2OS and its molecular weight is 292.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Herbicidal Activity and Plant Protection

N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide and its derivatives have been explored for their potential in agricultural applications, particularly in the development of herbicides. Research focusing on nicotinamide derivatives has demonstrated significant herbicidal activity against various plant species. For instance, studies have identified compounds with excellent inhibitory effects on bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata), suggesting their utility in controlling undesired vegetation in agricultural settings. The structure-activity relationships (SAR) established through these studies serve as a foundation for designing novel herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Corrosion Inhibition

Nicotinamide derivatives, including those structurally related to this compound, have demonstrated effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. The corrosion inhibition mechanism often involves the formation of a protective layer on the metal surface, significantly reducing the rate of corrosion. This application is crucial for extending the lifespan of metal structures and components in various industrial sectors. Studies have shown that these compounds exhibit mixed-type inhibition properties, effectively protecting against both anodic and cathodic corrosion processes (M. P. Chakravarthy et al., 2014).

Cancer Research and Potential Therapeutic Applications

In the realm of oncology, research has identified nicotinamide derivatives as potential agents for cancer therapy. These compounds have been found to induce apoptosis in cancer cells, highlighting their potential in developing new anticancer drugs. Through structure-activity relationship studies, researchers have significantly improved the potency of these compounds, paving the way for future clinical applications. The ability of these derivatives to inhibit microtubule polymerization and induce cell cycle arrest further underscores their therapeutic potential in treating various cancers (S. Cai et al., 2003).

Metabolic Regulation and Disease

Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds, plays a significant role in metabolic regulation. NNMT's activity impacts cellular methylation potential and is associated with various diseases, including cancers and metabolic disorders. Inhibitors targeting NNMT have shown promise in modulating metabolic pathways, potentially offering new therapeutic strategies for treating diseases linked to aberrant methylation and energy metabolism. This area of research illustrates the broader implications of nicotinamide derivatives in understanding and managing metabolic diseases (O. Ulanovskaya et al., 2013).

Propriétés

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c1-9-5-6-10(15)8-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBIPELDAUNFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2577368.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)

![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)

![2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol](/img/structure/B2577376.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide](/img/structure/B2577379.png)

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577387.png)